1-(Trifluoromethyl)cyclobutan-1-amine
Overview
Description
1-(Trifluoromethyl)cyclobutan-1-amine is a chemical compound with the molecular formula C5H8F3N . It is a versatile compound used in scientific research, particularly in the study of reactions and materials synthesis.
Synthesis Analysis
A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, which has been successfully extended to the configuration of perfluoroalkyl amines . This method has several advantages including good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .Molecular Structure Analysis
The molecular structure of 1-(Trifluoromethyl)cyclobutan-1-amine is represented by the InChI code: 1S/C5H8F3N.ClH/c6-5(7,8)4(9)2-1-3-4;/h1-3,9H2;1H . The average molecular weight is 175.58 Da .Physical And Chemical Properties Analysis
1-(Trifluoromethyl)cyclobutan-1-amine is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Green Chemistry
1-(Trifluoromethyl)cyclobutan-1-amine could be used in nickel-catalyzed cross-coupling aminations via high-throughput mechanochemistry . This method is considered more environmentally friendly as it reduces waste production and enhances atom economy .
Industrial Production
The mechanochemistry methodology, which could involve 1-(Trifluoromethyl)cyclobutan-1-amine, demonstrates seamless scalability to a multigram scale without additional optimizations . This emphasizes its potential for streamlined, environmentally friendly, and large-scale industrial production .
Pharmaceutical Testing
1-(Trifluoromethyl)cyclobutan-1-amine is available for purchase for pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical research .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of 1-(Trifluoromethyl)cyclobutan-1-amine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is known that the compound contains a cyclobutane ring structure with a trifluoromethyl group (cf3) and an amine group (nh2) attached. These functional groups could potentially interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
Pharmacokinetics
The compound’s molecular weight (13911900) and its physical properties suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 1-(Trifluoromethyl)cyclobutan-1-amine’s action are currently unknown. As research progresses, these effects will be better understood .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(Trifluoromethyl)cyclobutan-1-amine. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall stability .
properties
IUPAC Name |
1-(trifluoromethyl)cyclobutan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)4(9)2-1-3-4/h1-3,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHQDFQKVUGCAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679139 | |
Record name | 1-(Trifluoromethyl)cyclobutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)cyclobutan-1-amine | |
CAS RN |
1113053-52-3 | |
Record name | 1-(Trifluoromethyl)cyclobutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.